Iodomethyl Benzoate
Overview
Description
Iodomethyl benzoate is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an iodomethyl group. This compound is known for its utility in various organic synthesis reactions due to the presence of the reactive iodomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl benzoate can be synthesized through the reaction of chloromethyl benzoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the iodide ion replaces the chlorine atom in chloromethyl benzoate. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Iodomethyl benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: Products include azidomethyl benzoate, thiocyanatomethyl benzoate, and methoxymethyl benzoate.
Oxidation: Products include benzoic acid and its derivatives.
Reduction: The major product is methyl benzoate.
Scientific Research Applications
Iodomethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a labeling reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.
Industry: this compound is utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mechanism of Action
The mechanism of action of iodomethyl benzoate involves the reactivity of the iodomethyl group. In nucleophilic substitution reactions, the iodide ion is a good leaving group, making the iodomethyl group highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure.
Comparison with Similar Compounds
Chloromethyl Benzoate: Similar in structure but less reactive due to the presence of the chlorine atom instead of iodine.
Bromomethyl Benzoate: Also similar but with intermediate reactivity between chloromethyl and iodomethyl benzoate.
Methyl Benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts. This increased reactivity allows for more efficient and diverse synthetic transformations.
Properties
IUPAC Name |
iodomethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMUFYIGUHOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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